molecular formula C15H14N2O3S B6663067 1-[[2-(2-Methylphenyl)-1,3-thiazole-4-carbonyl]amino]cyclopropane-1-carboxylic acid

1-[[2-(2-Methylphenyl)-1,3-thiazole-4-carbonyl]amino]cyclopropane-1-carboxylic acid

Cat. No.: B6663067
M. Wt: 302.4 g/mol
InChI Key: LGXVUNMAVIUTGZ-UHFFFAOYSA-N
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Description

1-[[2-(2-Methylphenyl)-1,3-thiazole-4-carbonyl]amino]cyclopropane-1-carboxylic acid is a complex organic compound characterized by its thiazole and cyclopropane rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiazole ring. One common approach is the cyclization of 2-aminothiazoles with α-bromo ketones under acidic conditions. The cyclopropane ring can be introduced through cyclopropanation reactions using diazo compounds and metal catalysts.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium(VI) oxide.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often involving halogenated compounds.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium(VI) oxide, acidic conditions.

  • Reduction: Lithium aluminum hydride, sodium borohydride, inert atmosphere.

  • Substitution: Halogenated compounds, polar aprotic solvents, elevated temperatures.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Alcohols, amines.

  • Substitution: Halogenated thiazoles, substituted cyclopropanes.

Scientific Research Applications

This compound has shown promise in various scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its biological activity has been explored in studies related to enzyme inhibition and receptor binding.

  • Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antioxidant, and antimicrobial agent.

  • Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 2-(2-Methylphenyl)-1,3-thiazole-4-carboxylic acid

  • Cyclopropane-1-carboxylic acid derivatives

  • Thiazole-based pharmaceuticals

Uniqueness: This compound stands out due to its unique combination of thiazole and cyclopropane rings, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

1-[[2-(2-methylphenyl)-1,3-thiazole-4-carbonyl]amino]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-9-4-2-3-5-10(9)13-16-11(8-21-13)12(18)17-15(6-7-15)14(19)20/h2-5,8H,6-7H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGXVUNMAVIUTGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=CS2)C(=O)NC3(CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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